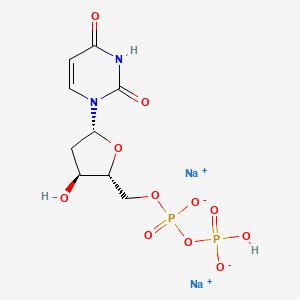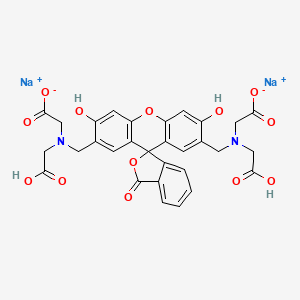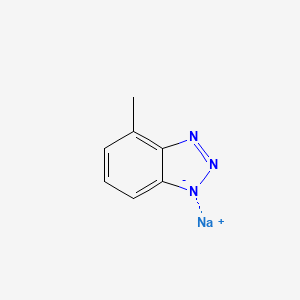
CARDIOTOXIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cardiotoxin is a potent polypeptide found in the venom of certain snake species, particularly cobras. It is known for its ability to disrupt the function of cardiac muscle cells, leading to cardiotoxicity. This compound is a member of the three-finger toxin family and has been extensively studied for its effects on the cardiovascular system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cardiotoxin is typically extracted from snake venom rather than synthesized chemically. The extraction process involves milking the venom from the snake, followed by purification using techniques such as chromatography. The purified this compound can then be used for research and therapeutic purposes.
Industrial Production Methods: Industrial production of this compound involves the large-scale farming of venomous snakes, primarily cobras. The venom is collected and processed to isolate this compound. This method ensures a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Cardiotoxin primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. It binds to cell membranes, causing disruption and cell death.
Common Reagents and Conditions: The study of this compound’s interactions often involves the use of cell cultures and various biochemical assays to observe its effects on cellular structures and functions.
Major Products Formed: The primary outcome of this compound’s interaction with cells is the disruption of cellular membranes, leading to cell lysis and death. This effect is particularly pronounced in cardiac muscle cells.
Aplicaciones Científicas De Investigación
Cardiotoxin has a wide range of applications in scientific research:
Chemistry: Used as a tool to study membrane dynamics and protein-lipid interactions.
Biology: Helps in understanding the mechanisms of cell membrane disruption and repair.
Medicine: Investigated for its potential therapeutic uses, such as targeting cancer cells due to its ability to disrupt cell membranes.
Industry: Utilized in the development of antivenoms and other therapeutic agents.
Mecanismo De Acción
Cardiotoxin exerts its effects by binding to the cell membrane, particularly targeting phospholipids. This binding disrupts the membrane structure, leading to increased permeability and eventual cell lysis. The primary molecular targets are the lipid components of the cell membrane, and the pathways involved include the disruption of calcium ion homeostasis and activation of cell death pathways.
Comparación Con Compuestos Similares
- Notexin
- Phospholipase A2
- Bungarotoxin
Cardiotoxin stands out due to its specific effects on cardiac muscle cells and its potential therapeutic applications in targeting cancer cells.
Propiedades
Número CAS |
56574-47-1 |
|---|---|
Fórmula molecular |
C19H28F6NO5PS |
Peso molecular |
6,800 Da |
Pureza |
≥ 95 % (isoelectrofocusing, HPLC); Phospholipase A2 activity < 2% |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)
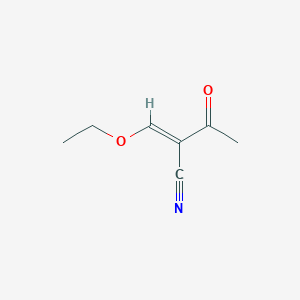
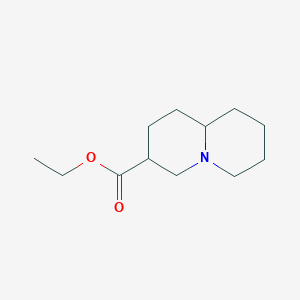
![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)
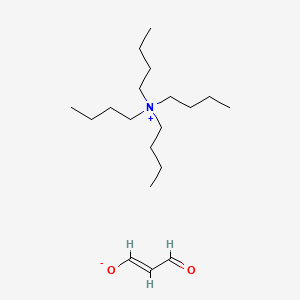
![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)
